5-Aminoquinolin-2-ol hydrochloride
Overview
Description
5-Aminoquinolin-2-ol hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinolin-2-ol hydrochloride typically involves the bromination of 8-hydroxyquinoline followed by a series of reactions. For instance, bromination with N-bromosuccinimide in chloroform yields 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to produce 5-amino-7-bromoquinolin-8-ol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinolin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,5-dione derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
5-Aminoquinolin-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating malaria and other parasitic infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 5-Aminoquinolin-2-ol hydrochloride is not fully understood. it is believed to interact with cellular components such as DNA and proteins, leading to disruption of cellular processes. The compound may also inhibit enzymes involved in critical biochemical pathways, contributing to its biological activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug.
Primaquine: Another antimalarial drug with a similar quinoline structure.
Uniqueness: 5-Aminoquinolin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups make it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-amino-1H-quinolin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h1-5H,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWVVBYHGCODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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